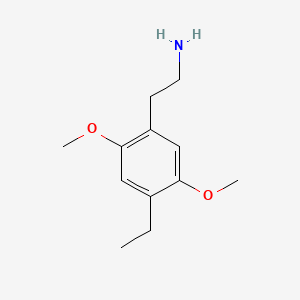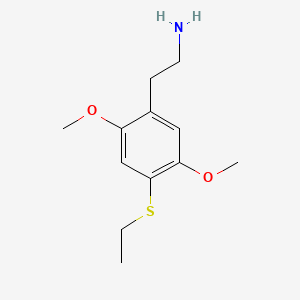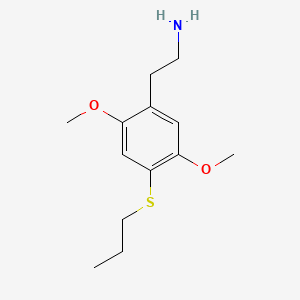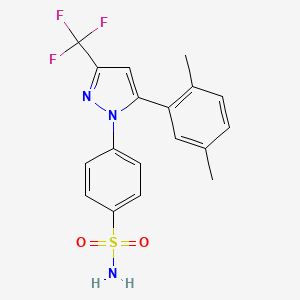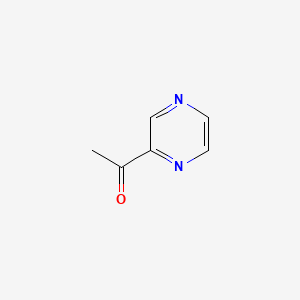
2-Phenylcyclohexanol
Vue d'ensemble
Description
2-Phenylcyclohexanol is an organic compound with the molecular formula C₁₂H₁₆O. It is a secondary alcohol where the hydroxyl group is attached to a cyclohexane ring that is substituted with a phenyl group. This compound is known for its applications in organic synthesis and as a chiral auxiliary in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Phenylcyclohexanol can be synthesized through several methods. One common method involves the reaction of phenylmagnesium bromide with cyclohexanone, followed by hydrolysis. Another method includes the Sharpless asymmetric dihydroxylation of 1-phenylcyclohexene to produce the diol, which is then selectively reduced to this compound .
Industrial Production Methods: Industrial production often employs the lipase-catalyzed kinetic resolution of racemic trans-2-phenylcyclohexyl chloroacetate. This method involves the use of Pseudomonas fluorescens lipase to hydrolyze the ester bond of one enantiomer, followed by separation and further hydrolysis to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Phenylcyclohexanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-phenylcyclohexanone.
Reduction: It can be reduced to 2-phenylcyclohexane.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or Raney nickel.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: 2-Phenylcyclohexanone.
Reduction: 2-Phenylcyclohexane.
Substitution: Various substituted cyclohexane derivatives depending on the reagent used
Applications De Recherche Scientifique
2-Phenylcyclohexanol has numerous applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and stereoselective processes.
Medicine: Investigated for its potential use in drug synthesis and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of various organic compounds
Mécanisme D'action
The mechanism of action of 2-Phenylcyclohexanol involves its interaction with various molecular targets, primarily through its hydroxyl group. It can form hydrogen bonds and participate in nucleophilic substitution reactions. In asymmetric synthesis, it acts as a chiral auxiliary, influencing the stereochemistry of the reaction products .
Comparaison Avec Des Composés Similaires
trans-2-Phenyl-1-cyclohexanol: Another enantiomer of 2-Phenylcyclohexanol, used similarly in chiral synthesis.
2-Phenylcyclohexanone: The oxidized form of this compound.
2-Phenylcyclohexane: The reduced form of this compound.
Uniqueness: this compound is unique due to its ability to act as a chiral auxiliary, facilitating the production of enantiomerically pure compounds. Its versatility in undergoing various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research .
Propriétés
IUPAC Name |
2-phenylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-3,6-7,11-13H,4-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAIBYZBZXNWTPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4041446 | |
| Record name | 2-Phenylcyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Chem Service MSDS] | |
| Record name | 2-Phenylcyclohexanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19675 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1444-64-0, 16201-63-1 | |
| Record name | 2-Phenylcyclohexanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1444-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenylcyclohexanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001444640 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC245088 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245088 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-PHENYLCYCLOHEXANOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1870 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Phenylcyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenylcyclohexanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.443 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CIS-2-PHENYL-1-CYCLOHEXANOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-Phenylcyclohexanol?
A1: this compound has the molecular formula C12H16O and a molecular weight of 176.26 g/mol.
Q2: Are there any spectroscopic data available for this compound?
A2: While the provided abstracts don't include specific spectroscopic data, researchers commonly employ techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to characterize this compound. [, , , ]
Q3: this compound exists as stereoisomers. What are they, and how are they distinguished?
A3: this compound exists as both cis and trans isomers, each having two enantiomers (R,S and S,R). These isomers differ in the relative spatial arrangement of the phenyl and hydroxyl groups on the cyclohexane ring. [, , , , ]
Q4: Why is the stereochemistry of this compound important in its applications?
A4: The distinct stereochemistry of this compound isomers influences their reactivity and interactions in chemical reactions, making them valuable as chiral auxiliaries and ligands in asymmetric synthesis. [, , , , , ]
Q5: How can this compound be synthesized enantioselectively?
A5: Researchers have achieved enantioselective synthesis of this compound using various methods, including:
- Lipase-catalyzed kinetic resolution: This enzymatic approach selectively esterifies one enantiomer of the racemic alcohol, allowing for separation of the desired enantiomer. [, ]
- Sharpless Asymmetric Dihydroxylation: This method utilizes osmium tetroxide and a chiral ligand to dihydroxylate 1-phenylcyclohexene enantioselectively, followed by selective reduction to yield the desired enantiomer of this compound. [, ]
Q6: How does the stereochemistry of this compound impact its reactivity in reactions like the Diels-Alder reaction?
A6: When employed as a chiral auxiliary in the Diels-Alder reaction, the stereochemistry of this compound influences the facial selectivity of the diene, leading to the preferential formation of one diastereomer over the other. []
Q7: Can you describe the mechanism of the lipase-catalyzed kinetic resolution of this compound?
A7: Lipases selectively bind to and acylate one enantiomer of the racemic this compound, forming a chiral ester. This kinetic resolution exploits the enzyme's preference for one enantiomer over the other, allowing separation of the unreacted enantiomerically enriched alcohol. [, ]
Q8: What are "ene reactions," and how has this compound been utilized in this context?
A8: Ene reactions involve the reaction of an alkene with an "enophile" (a multiple bond containing compound) to form a new σ-bond with migration of the ene double bond and a 1,5-hydrogen shift. N-sulfinylcarbamates derived from chiral alcohols like trans-2-Phenylcyclohexanol have been successfully employed in ene reactions, exhibiting high levels of asymmetric induction. [, ]
Q9: What makes this compound a valuable chiral auxiliary in asymmetric synthesis?
A9: this compound's rigid cyclohexane ring and the steric bulk of the phenyl group create a well-defined chiral environment. This steric influence directs the approach of reagents, leading to high diastereoselectivity in reactions involving its derivatives. [, , , ]
Q10: Are there any examples of natural product synthesis utilizing this compound as a chiral auxiliary?
A10: Research highlights the use of this compound in the synthesis of the C1-C6 fragment of fumonisin B, showcasing its applicability in complex natural product synthesis. []
Q11: How are the chiral auxiliaries removed after the desired stereochemical outcome is achieved?
A11: The removal methods depend on the specific derivative and the reaction conditions. For instance, esters of this compound can be cleaved using potassium superoxide in the presence of 18-crown-6 ether. []
Q12: What are the advantages of using this compound as a chiral auxiliary compared to other similar compounds?
A12: this compound is advantageous due to its ease of preparation, commercial availability, and ability to induce high levels of diastereoselectivity. Researchers have explored alternatives, such as trans-2-(1-methyl-1-phenylethyl)cyclohexanol (TCC), aiming to address limitations like material throughput in large-scale synthesis. []
Q13: Has the photochemistry of this compound derivatives been investigated?
A13: Yes, research explores the photochemistry of 4-cyanobenzoic acid esters of cis- and trans-2-Phenylcyclohexanol. These studies provide valuable insights into the photochemical behavior of these derivatives and their potential in photochemical reactions. []
Q14: Have computational methods been employed in research related to this compound?
A14: Absolutely. Molecular Mechanics (MM3) calculations, a computational chemistry tool, have been used to study the conformational preferences and stereochemistry of this compound derivatives. [, ]
Q15: What types of information can computational studies provide in this context?
A15: Computational studies can offer insights into the conformational analysis, transition state modeling, and prediction of reaction outcomes involving this compound and its derivatives, aiding in the design of more efficient and selective reactions. []
- Material compatibility and stability: Studies investigating the behavior of this compound and its derivatives in different solvents and reaction conditions. [, ]
- Analytical methods: Researchers commonly utilize techniques like HPLC (High-Performance Liquid Chromatography) with chiral stationary phases to determine the enantiomeric purity of this compound and its derivatives. [, , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



